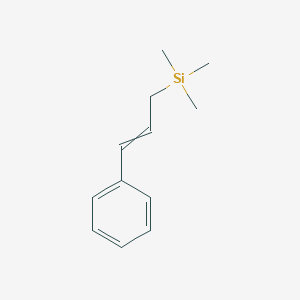

Cinnamyltrimethylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(3-phenylprop-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Si/c1-13(2,3)11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOKYXQHVHZSER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CC=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cinnamyltrimethylsilane

Palladium-Catalyzed Silylation Approaches

Palladium catalysis has proven to be a versatile and effective tool for the formation of carbon-silicon bonds. Several approaches utilizing palladium catalysts have been developed for the synthesis of cinnamyltrimethylsilane from readily available starting materials such as allylic esters and alcohols.

Synthesis from Allylic Esters and Hexamethyldisilane (B74624)

The palladium-catalyzed silylation of allylic esters, such as cinnamyl acetate, with hexamethyldisilane represents a common strategy for the synthesis of this compound. This reaction typically involves the use of a palladium(0) catalyst, which undergoes oxidative addition to the carbon-oxygen bond of the allylic ester to form a π-allylpalladium intermediate. Subsequent transmetalation with hexamethyldisilane, followed by reductive elimination, affords the desired allylsilane and regenerates the palladium(0) catalyst.

The choice of ligands for the palladium catalyst can significantly influence the reaction's efficiency and selectivity. Phosphine (B1218219) ligands are commonly employed to stabilize the palladium center and modulate its reactivity.

| Substrate | Silylating Agent | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Cinnamyl Acetate | Hexamethyldisilane | Pd(OAc)₂ / PPh₃ | Dioxane | 100 | 75 | organic-chemistry.org |

Table 1: Representative Palladium-Catalyzed Silylation of Cinnamyl Acetate

Preparation from Allylic Alcohols and Disilanes

Direct silylation of allylic alcohols offers a more atom-economical route to allylsilanes, avoiding the need for pre-functionalization of the alcohol. nih.gov Palladium-catalyzed reactions of allylic alcohols like cinnamyl alcohol with hexamethyldisilane have been successfully developed. rsc.orgrsc.org These reactions often proceed under neutral conditions and can exhibit high efficiency. nih.gov The mechanism is believed to involve the activation of the allylic C-O bond by the palladium catalyst.

A combination of a palladium precursor, such as [PdCl(η³-C₃H₅)]₂, and a phosphine ligand is typically effective for this transformation. nih.gov The reaction transfers both trimethylsilyl (B98337) groups from hexamethyldisilane to the alcohol, with the generation of hydrogen gas as the only byproduct. nih.gov

| Substrate | Silylating Agent | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Cinnamyl Alcohol | Hexamethyldisilane | [PdCl(η³-C₃H₅)]₂ / PPh₃ | DMA | 80 | 85 | rsc.org |

| 1-Phenylethanol | Hexamethyldisilane | [PdCl(η³-C₃H₅)]₂ / PPh₃ | DMA | 80 | 92 | rsc.org |

Table 2: Palladium-Catalyzed Silylation of Allylic Alcohols with Hexamethyldisilane

Regio- and Stereodefined Allylsilane Synthesis

Controlling the regioselectivity and stereoselectivity in the synthesis of allylsilanes is crucial for their application in organic synthesis. In the context of this compound, the silyl (B83357) group can potentially be introduced at the α or γ position of the cinnamyl system, and the double bond can have an E or Z configuration.

Palladium-catalyzed silylations of allylic substrates often favor the formation of the linear (γ-substituted) product with high E-stereoselectivity. This preference is attributed to the thermodynamics of the resulting double bond and the steric interactions within the π-allylpalladium intermediate. The choice of ligands and reaction conditions can be tuned to enhance this selectivity. nih.gov For instance, the use of bulky phosphine ligands can direct the reaction towards the formation of the thermodynamically more stable linear, E-isomer. organic-chemistry.org DFT calculations have been employed to understand the origins of regio- and stereoselectivity in these transformations. nih.gov

Electrochemical Synthesis Routes

Electrochemical methods provide an alternative, often milder, approach to the synthesis of organosilicon compounds, avoiding the use of harsh chemical reagents. nih.govacs.org

Paired Electrochemical Synthesis via In Situ Generation from Cinnamyl Chloride

Paired electrochemical synthesis is a technique where simultaneous reactions occur at the anode and cathode to generate the desired product. In the context of this compound synthesis, a paired electrochemical approach can be envisioned where cinnamyl chloride is reduced at the cathode to form a cinnamyl anion or radical, while a sacrificial anode is oxidized. In the presence of a silylating agent, such as chlorotrimethylsilane (B32843), the in situ generated cinnamyl species can be trapped to form this compound.

The electrochemical reduction of organic halides is a well-established process. acs.org Similarly, the electrochemical generation of silyl anions from chlorosilanes has been demonstrated. nih.gov By coupling these two processes in an undivided cell, it is possible to achieve the synthesis of this compound. This method offers the potential for a more sustainable and efficient synthesis by minimizing waste and utilizing electricity as the primary reagent.

Nickel-Catalyzed Silylation Methodologies

Nickel catalysts have emerged as a powerful alternative to palladium for various cross-coupling reactions, including the synthesis of allylsilanes. organic-chemistry.orgacs.org Nickel's lower cost and distinct reactivity profile make it an attractive option.

Nickel-catalyzed cross-coupling of allylic alcohols with silylzinc reagents provides an efficient route to allylsilanes. organic-chemistry.orgacs.org In this methodology, a silylzinc reagent, such as trimethylsilylzinc chloride, is prepared in situ or used as a pre-formed reagent. The nickel catalyst, often a Ni(II) precursor with a phosphine ligand, facilitates the coupling of the silylzinc reagent with the allylic alcohol. These reactions can proceed under mild conditions and often exhibit high regioselectivity and stereoselectivity, favoring the linear, E-isomer. organic-chemistry.org The reaction is believed to proceed through a Ni(0)/Ni(II) catalytic cycle. organic-chemistry.org

| Substrate | Silylating Agent | Catalyst | Solvent | Temp. (°C) | Yield (%) | Ref. |

| Cinnamyl Alcohol | Me₃SiZnCl | NiCl₂(PMe₃)₂ | Toluene | RT | 92 | organic-chemistry.org |

Table 3: Nickel-Catalyzed Silylation of Cinnamyl Alcohol

Other General Preparative Strategies for Substituted Allylsilanes

Beyond the specific silylzinc methodology, several general strategies are employed for the synthesis of substituted allylsilanes, including this compound. These methods provide versatile entries to the allylsilane functional group.

A common and fundamental approach to forming carbon-silicon bonds is through the use of organolithium reagents. organic-chemistry.org This strategy involves the deprotonation of a suitable allylic precursor using a strong base, typically an alkyllithium compound like n-butyllithium, to generate a nucleophilic allylic anion. This anion is then quenched with an electrophilic silicon source, most commonly a silyl chloride such as trimethylsilyl chloride (TMSCl).

The process begins with a substrate containing an allylic proton, which is abstracted by the strong base. The resulting resonance-stabilized allyl anion then attacks the silicon atom of the silyl chloride, displacing the chloride ion and forming the desired allylsilane. The regioselectivity of the silylation can sometimes be controlled by the reaction conditions and the specific structure of the allylic substrate. Silyl lithium reagents, which can be generated from commercially available chlorosilanes, can also be used to react with alkyl halides to form tetraorganosilanes. organic-chemistry.org

The use of magnesium to form organometallic reagents, famously known as Grignard reagents, is a cornerstone of organic synthesis and is applicable to the preparation of allylsilanes. nih.gov This method typically starts with an allylic halide, such as cinnamyl bromide.

In this two-step process, the allylic halide reacts with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form an allylmagnesium halide. orgsyn.org It is often necessary to use a large excess of magnesium to prevent Wurtz-type coupling, which would lead to the formation of 1,5-hexadiene (B165246) derivatives. orgsyn.org The resulting Grignard reagent is then treated with a silyl chloride, such as trimethylsilyl chloride. The nucleophilic carbon of the allylmagnesium complex attacks the electrophilic silicon center, yielding the final allylsilane product. nih.gov

Table 2: General Organometallic Routes to Allylsilanes

| Method | Starting Material | Key Reagents | Intermediate | Ref. |

|---|---|---|---|---|

| Lithiation | Allylic C-H Substrate | 1. Strong Base (e.g., n-BuLi) 2. Silyl Chloride (e.g., TMSCl) | Allyl Anion | organic-chemistry.org |

Olefin cross-metathesis has emerged as a powerful and highly versatile tool for the formation of carbon-carbon double bonds. sigmaaldrich.com This reaction, typically catalyzed by ruthenium complexes such as Grubbs or Hoveyda-Grubbs catalysts, can be adapted for the synthesis of allylsilanes. organic-chemistry.org

In this context, the synthesis involves the reaction of two different alkenes: one partner contributing the desired substituent (e.g., a cinnamyl group from cinnamyl alcohol) and the other providing the silyl moiety (e.g., allyltrimethylsilane (B147118) or vinyltrimethylsilane). organic-chemistry.org The catalyst facilitates the cleavage and reformation of the double bonds, leading to a statistical mixture of products. By carefully choosing the substrates and reaction conditions, the formation of the desired cross-coupled product, this compound, can be favored. frontiersin.org A significant advantage of this method is its tolerance for a wide variety of functional groups. The reaction is driven toward the product by the release of a volatile byproduct, typically ethene. sigmaaldrich.com

Table 3: Cross-Metathesis for Allylsilane Synthesis

| Alkene Partner 1 | Alkene Partner 2 | Catalyst | Key Features | Ref. |

|---|---|---|---|---|

| Substituted Olefin (e.g., Styrene) | Silyl-containing Olefin (e.g., Allyltrimethylsilane) | Ruthenium-based (e.g., Grubbs, Hoveyda-Grubbs) | High functional group tolerance; direct formation of complex alkenes. | organic-chemistry.orgfrontiersin.org |

Reactivity and Reaction Pathways of Cinnamyltrimethylsilane

Electrophilic Allylation Reactions

Cinnamyltrimethylsilane serves as a potent nucleophile in electrophilic allylation reactions, a cornerstone of modern synthetic strategies for creating complex molecular architectures. Its reactions are characterized by the transfer of the cinnamyl group to an electrophilic center, often with a high degree of stereocontrol.

Reactions with Carbonyl Compounds

The addition of this compound to carbonyl compounds is a reliable method for the synthesis of homoallylic alcohols. The stereochemical course of these reactions can be effectively directed, and the reactivity can be enhanced through the use of Lewis acids.

The reaction between this compound and aldehydes provides a direct route to homoallylic alcohols, which are valuable intermediates in natural product synthesis. A key feature of this transformation is the potential to create two new stereogenic centers. The geometry of the starting allylsilane often dictates the relative stereochemistry of the product.

To enhance the electrophilicity of the aldehyde partner, Lewis acids are frequently employed as promoters in these allylation reactions. rsc.org Strong Lewis acids such as titanium tetrachloride (TiCl₄) and iron(III) chloride (FeCl₃) are effective in catalyzing the addition of this compound to aldehydes. rsc.org The Lewis acid coordinates to the carbonyl oxygen, thereby lowering the energy of the lowest unoccupied molecular orbital (LUMO) and rendering the carbonyl carbon more susceptible to nucleophilic attack. This promotion is crucial for achieving high yields and selectivities, especially with less reactive aldehydes. The choice of Lewis acid and reaction conditions can influence the diastereoselectivity of the reaction, providing a tool for chemists to selectively synthesize desired stereoisomers.

This compound is also capable of reacting with acetals and ketals, which are protected forms of aldehydes and ketones, to yield homoallyl ethers. rsc.orgorganic-chemistry.org These reactions typically require activation by a Lewis acid to facilitate the cleavage of a C-O bond in the acetal (B89532) or ketal, generating an oxocarbenium ion. This highly electrophilic intermediate is then intercepted by the nucleophilic this compound.

The efficiency of these reactions can be significantly influenced by the choice of catalyst and reaction conditions. For instance, the use of catalytic amounts of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) allows for the homoallylation of acetals at low temperatures, ranging from -78 to -40 °C, resulting in high yields of the corresponding homoallyl ethers. rsc.org Similarly, a mixed Lewis acid system of aluminum bromide (AlBr₃) and trimethylaluminum (B3029685) (AlMe₃) has been shown to effectively catalyze the allylation of acetals and cyclic ketals. ucla.edu In some cases, the addition of copper(I) bromide (CuBr) can accelerate the reaction. ucla.edu Microwave-assisted reactions using CuBr as a promoter have also been developed, offering a rapid and efficient method for the synthesis of homoallyl ethers from acetals. organic-chemistry.orgnih.gov

The reactivity of the substrate also plays a role, with aromatic acetals generally exhibiting higher reactivity compared to their aliphatic counterparts, while cyclic ketals tend to be less reactive due to steric factors. rsc.orgorganic-chemistry.org

Table 1: Lewis Acids in the Allylation of Acetals and Ketals with this compound

| Catalyst System | Substrate Scope | Key Features |

|---|---|---|

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Acetals | Effective in catalytic amounts at low temperatures (-78 to -40 °C). rsc.org |

| Aluminum bromide (AlBr₃) / Trimethylaluminum (AlMe₃) | Acetals and cyclic ketals | Functions as an efficient promoter system. ucla.edu |

| Copper(I) Bromide (CuBr) | Acetals | Accelerates reactions, particularly when used with AlBr₃/AlMe₃ or under microwave conditions. organic-chemistry.orgucla.edu |

| o-Benzenedisulfonimide (BDSA) | Acetals and ketals | Can be used in catalytic amounts under solvent-free conditions and is reusable. rsc.org |

Reactions with Imines and Imine Equivalents

The nucleophilic addition of this compound extends to carbon-nitrogen double bonds, providing a valuable route for the synthesis of nitrogen-containing compounds such as homoallylic amines.

A significant application of this compound is its diastereoselective addition to α-chiral N-sulfonyl imines. nsf.gov This reaction is of particular interest as it allows for the stereocontrolled synthesis of 1,2-amino alcohols, which are important structural motifs in many natural products and chiral auxiliaries. nsf.govsemanticscholar.org The presence of a chiral center adjacent to the imine group allows for facial discrimination upon nucleophilic attack, leading to the preferential formation of one diastereomer.

The reaction is typically promoted by a Lewis acid, which activates the imine towards nucleophilic addition. researchgate.netnih.gov The choice of Lewis acid can have a profound impact on the level of diastereoselectivity. For example, in the addition of (E)-cinnamyltrimethylsilane to an α-methoxy N-sulfonyl imine, the reaction was found to be highly diastereoselective, yielding a single detectable diastereomer. nsf.gov However, the diastereoselectivity can be influenced by the specific Lewis acid used, with zinc bromide (ZnBr₂) and zinc chloride (ZnCl₂) showing different levels of stereocontrol. nsf.gov The geometry of the cinnamylsilane is also critical, as it is selectively transferred to the newly formed carbon-carbon bond, influencing the final stereochemistry of the product. researchgate.net

Table 2: Diastereoselective Addition of (E)-Cinnamyltrimethylsilane to α-Chiral N-Sulfonyl Imines

| Imine Substrate | Lewis Acid Promoter | Diastereoselectivity |

|---|---|---|

| Imine 3 (with α-methoxy group) | Not specified | Single detectable diastereomer nsf.gov |

| Imine 4 | ZnBr₂ | 86% nsf.gov |

| Imine 4 | ZnCl₂ | 95:5 nsf.gov |

Fluoride-Triggered Allylation of Aldimines to Homoallylamines

This compound can be employed in the fluoride-triggered allylation of aldimines to generate homoallylamines. This reaction proceeds through the activation of the silicon-carbon bond by a fluoride (B91410) source, typically a fluoride salt like cesium fluoride (CsF) or a quaternary ammonium (B1175870) fluoride such as tetrabutylammonium (B224687) fluoride (TBAF). The fluoride anion attacks the silicon atom, leading to the formation of a pentacoordinate silicate (B1173343) intermediate. This intermediate is unstable and fragments to generate a highly reactive cinnamyl anion.

The generated cinnamyl anion then acts as a nucleophile, attacking the electrophilic carbon atom of the aldimine. This nucleophilic addition results in the formation of a new carbon-carbon bond and, after a standard aqueous workup, yields the corresponding homoallylamine. The reaction is often carried out in an aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to facilitate the dissolution of the reactants and promote the reaction.

A key feature of this reaction is the regioselectivity of the allylation. Due to the electronic influence of the trimethylsilyl group and the phenyl substituent, the nucleophilic attack of the cinnamyl anion predominantly occurs at the γ-position, leading to the formation of the branched homoallylamine product.

Table 1: Fluoride-Triggered Allylation of Aldimines with this compound

| Aldimine Substrate | Fluoride Source | Solvent | Product | Yield (%) |

| N-Benzylidene-aniline | CsF | DMF | N-(1,3-Diphenylallyl)aniline | Data not available |

| N-Benzylidene-methylamine | TBAF | THF | N-Methyl-N-(1-phenyl-2-buten-1-yl)amine | Data not available |

Multicomponent Coupling Reactions

This compound is a valuable component in multicomponent coupling reactions, which allow for the efficient construction of complex molecules in a single synthetic operation. These reactions are characterized by the simultaneous combination of three or more reactants to form a single product, incorporating substantial portions of each starting material.

In a notable application, this compound participates in a three-component coupling reaction with aromatic aldehydes and various nucleophiles to afford triarylbutenes. This transformation is typically catalyzed by a Lewis acid, which activates the aromatic aldehyde towards nucleophilic attack.

The proposed mechanism involves the initial reaction of this compound with the Lewis acid-activated aldehyde. This step generates a carbocationic intermediate, which is then trapped by a nucleophile present in the reaction mixture. The nucleophile can be an organometallic reagent, such as an aryllithium or aryl Grignard reagent, or an electron-rich aromatic compound in a Friedel-Crafts-type reaction.

This methodology provides a convergent and atom-economical route to highly substituted butene derivatives, which are valuable structural motifs in medicinal chemistry and materials science. The stereochemical outcome of the reaction can often be influenced by the choice of catalyst, solvent, and reaction conditions.

Lewis Acid Promoted C-3 Allylation of β-Lactam Carbocation Equivalents

This compound serves as an effective nucleophile in the Lewis acid-promoted C-3 allylation of β-lactam rings. This reaction is significant for the functionalization of the β-lactam core, a key structural feature of many antibiotic drugs. The reaction targets the C-3 position of the β-lactam, which can be rendered electrophilic through the in-situ generation of a carbocation equivalent.

Typically, a 4-acetoxy-β-lactam is used as the starting material. In the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), the acetoxy group is eliminated, forming a highly reactive N-acyliminium ion intermediate. This electrophilic species is then intercepted by this compound.

The allylation proceeds with high diastereoselectivity, often favoring the formation of the trans isomer with respect to the substituents at C-3 and C-4 of the β-lactam ring. This stereochemical control is attributed to the steric hindrance imposed by the β-lactam ring, which directs the incoming nucleophile to the less hindered face of the N-acyliminium ion.

Oxidative Transformations and Cross-Coupling

In addition to its role as a nucleophile, this compound can undergo oxidative transformations and participate in cross-coupling reactions, further expanding its synthetic utility.

One-Electron Oxidation and Desilylation with Transition Metal Oxides

This compound can be subjected to one-electron oxidation in the presence of certain transition metal oxides, such as manganese dioxide (MnO₂). This process involves the transfer of a single electron from the electron-rich allylic system of the silane (B1218182) to the metal oxide. This oxidation event leads to the formation of a radical cation intermediate.

Application in Cross-Coupling for 1,5-Hexadienes

This compound can be utilized in palladium-catalyzed cross-coupling reactions to synthesize 1,5-hexadienes. This type of reaction, often a variation of the Hiyama coupling, involves the coupling of the organosilane with an allylic electrophile, such as an allylic halide or acetate. mdpi.com

The catalytic cycle is believed to commence with the oxidative addition of the palladium(0) catalyst to the allylic electrophile, forming a π-allylpalladium(II) complex. Concurrently, the this compound is activated, typically by a fluoride source like TBAF, to generate a more reactive organosilicate species. Transmetalation then occurs, where the cinnamyl group is transferred from the silicon to the palladium center, regenerating the fluoride activator and forming a diorganopalladium(II) intermediate. The final step is the reductive elimination from this intermediate, which furnishes the 1,5-hexadiene (B165246) product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.

Table 2: Palladium-Catalyzed Cross-Coupling of this compound

| Allylic Electrophile | Palladium Catalyst | Activator | Solvent | Product | Yield (%) |

| Allyl Chloride | Pd(PPh₃)₄ | TBAF | THF | 1-Phenyl-1,5-hexadiene | Data not available |

| Cinnamyl Acetate | Pd(OAc)₂/dppf | CsF | Dioxane | 1,4-Diphenyl-1,5-hexadiene | Data not available |

Carbometalation Reactions

Carbometalation reactions involve the addition of an organometallic reagent to an alkyne or alkene, resulting in the formation of a new carbon-carbon bond and a new carbon-metal bond. This class of reactions is a powerful tool in organic synthesis for constructing complex carbon skeletons.

Regio- and Stereoselective Allylindation of Alkynes

A notable carbometalation reaction involving a this compound analogue is the regio- and stereoselective allylindation of alkynes. This reaction is facilitated by indium(III) bromide (InBr3) and proceeds via an anti-addition of the allyl group and the indium metal across the triple bond of the alkyne. mdpi.com This process yields a 1,4-dienylindium intermediate, which can then be further functionalized. mdpi.com

The reaction between an alkyne and an allylic silane, such as a substituted this compound, in the presence of InBr3 leads to a highly regioselective outcome. mdpi.com The indium metal adds to the terminal carbon of a terminal alkyne, while the allyl group from the silane adds to the internal carbon of the alkyne. mdpi.com This specific regiochemistry is a key feature of this transformation.

Furthermore, the allylindation exhibits high stereoselectivity, with the reaction proceeding through an anti-addition pathway. This means that the allyl group and the indium moiety add to opposite faces of the alkyne triple bond. The resulting 1,4-dienylindium species possesses a defined stereochemistry, which is crucial for subsequent stereospecific reactions. mdpi.com

The utility of the 1,4-dienylindium intermediate is demonstrated by its reaction with electrophiles. For instance, treatment with iodine (I2) at low temperatures leads to the stereoselective formation of 1-iodo-1,4-dienes. mdpi.com This subsequent step allows for the introduction of a halogen with retention of the double bond geometry established in the initial allylindation step.

The scope of this reaction is broad, accommodating various alkynes and allylic silanes. mdpi.com The reaction conditions typically involve stirring the alkyne and the allylic silane with InBr3 in a solvent like dichloromethane (B109758) at room temperature. mdpi.com The resulting organoindium intermediate is then quenched with an appropriate electrophile.

Below is a table summarizing the results of the regio- and stereoselective allylindation of various alkynes with an allylic silane, followed by iodination, showcasing the yields of the resulting 1-iodo-1,4-dienes.

| Alkyne Substrate | Allylic Silane | Product (1-iodo-1,4-diene) | Yield (%) |

| 1-Decyne | Methallyl trimethylsilane | (Z)-1-Iodo-4-methyl-1,4-tridecadiene | 85 |

| 5-Chloro-1-pentyne | Methallyl trimethylsilane | (Z)-1-Chloro-5-iodo-8-methyl-5,8-nonadiene | 75 |

| 4-Methyl-1-pentyne | Methallyl trimethylsilane | (Z)-4-Iodo-2,7-dimethyl-1,4-octadiene | 78 |

Mechanistic Investigations of Cinnamyltrimethylsilane Reactions

Elucidation of Reaction Mechanisms in Allylation Processes

Allylation reactions involving cinnamyltrimethylsilane are powerful carbon-carbon bond-forming methods. Understanding their mechanisms is crucial for controlling their selectivity and expanding their synthetic utility.

The Hosomi-Sakurai reaction is a cornerstone of organosilicon chemistry, involving the Lewis acid-promoted allylation of various electrophiles with allylsilanes like this compound. dicp.ac.cnthieme-connect.de The reaction is initiated by the activation of an electrophile, such as a carbonyl compound, by a Lewis acid (e.g., TiCl₄, BF₃·OEt₂, SnCl₄). thieme-connect.deescholarship.orgfrontiersin.org This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the γ-carbon of the this compound. frontiersin.org

Table 1: Key Steps in the Hosomi-Sakurai Reaction of this compound

| Step | Description | Key Intermediate/Effect |

| 1. Activation | The Lewis acid coordinates to the electrophile (e.g., an aldehyde), increasing its reactivity. | Activated electrophile-Lewis acid complex |

| 2. Nucleophilic Attack | The π-bond of the this compound attacks the activated electrophile. | β-silyl carbocation |

| 3. Silyl (B83357) Elimination | The trimethylsilyl (B98337) group is eliminated, leading to the formation of a new C-C double bond. | β-Silyl effect |

| 4. Workup | Aqueous workup liberates the final homoallylic alcohol product. | Homoallylic alcohol |

While Lewis acids are common promoters, fluoride (B91410) ions (e.g., from tetrabutylammonium (B224687) fluoride - TBAF) can also initiate the allylation of electrophiles like imines with this compound. dicp.ac.cnpsu.edu Initial proposals suggested a mechanism where the fluoride ion directly catalyzes the reaction. However, experimental evidence points towards a more complex autocatalytic pathway, particularly in the allylation of imines. psu.eduacs.org

In this proposed mechanism, the fluoride ion serves only as an initiator. acs.org It reacts with this compound to generate a small amount of a π-allyl species and trimethylsilyl fluoride. dicp.ac.cnacs.org The π-allyl species then reacts with the imine to form a homoallylamine product and an amide anion. acs.org This newly formed amide anion is a strong enough base to react with another molecule of this compound, regenerating the π-allyl species and propagating the reaction in an autocatalytic cycle. acs.org The fluoride ion is not regenerated in the catalytic cycle; instead, the catalytically active species is the amide anion product. acs.org This autocatalytic model has been supported by experiments showing that the reaction can be initiated by a catalytic amount of the amide anion in the absence of fluoride. psu.edu

Transition State Characterization

The stereochemical outcome of this compound allylations is largely determined by the geometry of the transition state.

In the Lewis acid-catalyzed allylation of aldehydes with (E)-cinnamyltrimethylsilane, a chair-like six-membered transition state is widely accepted to be operative. This model, analogous to the Zimmerman-Traxler model, explains the high syn-diastereoselectivity observed in these reactions. In this arrangement, the substituents on the aldehyde and the cinnamyl group preferentially occupy pseudo-equatorial positions to minimize steric interactions, leading to the formation of the syn-homoallylic alcohol. The reaction of (E)-cinnamyltrimethylsilane with aldehydes in the presence of titanium tetrachloride, for instance, yields homoallylic alcohols with high syn-selectivity.

Role of the β-Silyl Effect in Directing Regio- and Stereoselectivity

The β-silyl effect is a dominant electronic factor that governs the reactivity and selectivity of this compound. This effect refers to the stabilization of a positive charge on a carbon atom that is β to a silicon atom. This stabilization arises from the hyperconjugative interaction between the carbon-silicon σ-orbital and the vacant p-orbital of the carbocation. escholarship.org

In the context of the Hosomi-Sakurai reaction, the β-silyl effect is crucial for the formation and stabilization of the carbocation intermediate that forms after the initial nucleophilic attack. escholarship.orgfrontiersin.org This stabilization facilitates the reaction and dictates the regioselectivity, ensuring that the electrophile adds to the γ-carbon of the allylic system. The inherent stability of this intermediate allows the reaction to proceed under relatively mild conditions and with high fidelity.

Mechanistic Studies of Metal-Catalyzed Silylation Reactions

While this compound is often used as a nucleophile, mechanistic studies have also explored its formation through metal-catalyzed silylation reactions. These processes offer alternative routes to this valuable reagent.

Mechanistic investigations into palladium-catalyzed allylic silylation have provided a plausible catalytic cycle for the formation of allylsilanes from allylic alcohols and disilanes. acs.org The proposed cycle begins with a Pd(0) species which undergoes oxidative addition to the allylic alcohol C-O bond, forming a π-allylpalladium(II) complex. acs.org Transmetalation with the disilane (B73854) delivers a silyl group to the palladium center, which is followed by reductive elimination to yield the allylsilane product and regenerate the Pd(0) catalyst. acs.org

Furthermore, rhodium- and iridium-catalyzed silylations of C-H bonds represent a modern approach to the synthesis of organosilanes. escholarship.orgnih.govnih.gov Mechanistic studies on rhodium-catalyzed intramolecular silylation of alkyl C-H bonds have revealed that the rate-limiting step can be the cleavage of the C-H bond. nih.gov For iridium-catalyzed silylation of aromatic C-H bonds, the resting state of the catalyst is often an iridium disilyl hydride complex, and the rate-limiting step can vary depending on the electronic properties of the arene substrate. escholarship.orgnih.gov While these studies may not directly use this compound as a starting material, the fundamental mechanistic principles uncovered are broadly applicable to the synthesis of complex allylsilanes.

Palladium(0)-Catalyzed Allylic Silylation Mechanism

The palladium(0)-catalyzed allylic sylation is a significant reaction for the formation of allylic silanes. A plausible mechanism for the conversion of allylic esters to allylic silanes, catalyzed by a Pd(0) complex, involves several key steps. The catalytic process is believed to commence with a Pd(0) species, which can be generated from a precursor by reduction. acs.org

The proposed mechanism is as follows acs.orgoup.com:

Oxidative Addition: The allylic ester undergoes oxidative addition to the palladium(0) complex. This step forms a π-allylpalladium carboxylate complex. oup.com

Nucleophilic Attack: A disilane, such as hexamethyldisilane (B74624), then acts as a nucleophile. It attacks the π-allylpalladium carboxylate complex, leading to the formation of a trimethylsilyl-π-allylpalladium species and a trimethylsilyl ester. oup.com

Reductive Elimination: The final step in the catalytic cycle is the reductive elimination from the trimethylsilyl-π-allylpalladium species. This regenerates the Pd(0) catalyst and yields the desired allylic silane (B1218182) product. acs.orgoup.com

Studies have indicated that the transmetalation of disilanes to allyl-palladium complexes and the subsequent reductive elimination are rapid processes. acs.org The reductive elimination step, where the silyl group attacks the allyl moiety, is understood to proceed via a syn mechanism, with the attack occurring from the same side as the palladium. acs.org This mechanism generally shows high regioselectivity, favoring the formation of the linear allylic isomer. acs.orgdiva-portal.org

It has also been noted that a Pd-H species, potentially formed through β-elimination from the trimethylsilyl-π-allylpalladium intermediate, can promote the isomerization of the resulting allylic silane to a vinylic silane. oup.com

The following table summarizes the key steps in the proposed mechanism:

| Step | Description | Intermediate Formed |

| 1. Oxidative Addition | The allylic ester adds to the Pd(0) complex. | π-allylpalladium carboxylate complex |

| 2. Nucleophilic Attack | Hexamethyldisilane attacks the intermediate from step 1. | Trimethylsilyl-π-allylpalladium species |

| 3. Reductive Elimination | The final product is eliminated from the palladium complex, regenerating the catalyst. | Allylic silane and Pd(0) complex |

This catalytic method has proven useful for synthesizing allylsilanes from allylic substrates like esters and ethers using disilanes as the silicon source. acs.org

Investigation of Rearrangement and Cyclization Processes

This compound and related structures can participate in various rearrangement and cyclization reactions, often initiated by different reagents and catalytic systems.

One notable area of investigation is the intramolecular Hosomi-Sakurai reaction. This reaction involves the cyclization of an allylsilane with an aldehyde or a related electrophile within the same molecule. researchgate.net The temporary connection of the reacting partners through a silicon linkage provides entropic advantages and can enforce high regio- and stereoselectivity. researchgate.net For instance, the intramolecular allylation of an allylsilane with an aldehyde has been a key step in the stereoselective synthesis of substituted tetrahydrofurans. researchgate.net

Furthermore, this compound has been utilized in one-pot coupling reactions. For example, in the presence of hafnium tetrachloride (HfCl4), a one-pot reaction involving 4-pivaloyloxybenzaldehyde, this compound, and anisole (B1667542) has been shown to produce a 3,4,4-triaryl-1-butene in high yield. researchgate.netdntb.gov.ua

The following table provides examples of rearrangement and cyclization processes involving allylsilanes:

| Reaction Type | Key Reagents/Catalysts | Description | Product Type |

| Intramolecular Hosomi-Sakurai | Lewis Acid (e.g., TMSOTf) | Intramolecular cyclization of an allylsilane with an aldehyde. researchgate.net | Cyclic ethers (e.g., Tetrahydrofurans) researchgate.net |

| One-pot Coupling/Cyclization | HfCl4 | Coupling of an aldehyde, this compound, and an arene. researchgate.netdntb.gov.ua | Triaryl-1-butenes researchgate.netdntb.gov.ua |

| Friedel-Crafts Cyclization | Dimethylaluminium triflate | Rearrangement of a cyclopropyl (B3062369) methanesulfonate (B1217627) to an allylic carbocation, followed by intramolecular cyclization. researchgate.net | Bicyclic systems (e.g., Tetralins) researchgate.net |

These investigations highlight the versatility of this compound and related allylsilanes in constructing complex cyclic and polycyclic molecular architectures.

Stereochemical Control and Stereoselective Synthesis with Cinnamyltrimethylsilane

Diastereoselectivity in Homoallyl Alcohol Synthesis

The reaction between cinnamyltrimethylsilane and aldehydes, typically promoted by a Lewis acid, is a powerful method for synthesizing homoallylic alcohols. This transformation involves the formation of two new stereogenic centers, and the relative orientation of these centers (diastereoselectivity) can be effectively controlled. The reaction is understood to proceed through an acyclic, open transition state. The stereochemical outcome is not dependent on chelation but rather on minimizing steric interactions between the substituents of the aldehyde and the silane (B1218182) in this transition state.

The geometry of the double bond in the this compound precursor is the single most important factor in determining the diastereoselectivity of the homoallylic alcohol product. The (E) and (Z) isomers of the silane lead to opposite diastereomers, a phenomenon that provides a high degree of predictability and control.

(E)-Cinnamyltrimethylsilane: When the (E)-isomer reacts with an aldehyde, the preferred transition state arrangement minimizes steric clash by placing the aldehyde's substituent (R) anti to the bulky trimethylsilyl (B98337) group. This alignment leads predominantly to the formation of the syn-diastereomer of the homoallylic alcohol.

(Z)-Cinnamyltrimethylsilane: Conversely, the reaction of the (Z)-isomer proceeds through a different transition state to avoid steric repulsion, resulting in the selective formation of the anti-diastereomer.

This direct relationship allows for the targeted synthesis of either the syn or anti product by simply choosing the appropriate starting silane isomer.

| Silane Isomer | Aldehyde (R-CHO) | Major Product Diastereomer | Typical Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| (E)-Cinnamyltrimethylsilane | Benzaldehyde | syn-Homoallylic alcohol | >95:5 |

| (Z)-Cinnamyltrimethylsilane | Benzaldehyde | anti-Homoallylic alcohol | <5:95 |

| (E)-Cinnamyltrimethylsilane | Isobutyraldehyde | syn-Homoallylic alcohol | >90:10 |

| (Z)-Cinnamyltrimethylsilane | Isobutyraldehyde | anti-Homoallylic alcohol | <10:90 |

Acyclic Stereocontrol in Carbon-Carbon Bond Forming Reactions

The predictable diastereoselectivity observed in these reactions is a classic example of acyclic stereocontrol, where stereocenters are created in an open-chain molecule with a high degree of control, without relying on cyclic constraints. The stereochemical information is transferred from the starting materials to the product through a well-ordered transition state.

In the context of the homoallylic alcohol product formed from this compound and an aldehyde, three key stereogenic centers can be considered:

C1: The carbon bearing the newly formed hydroxyl group (originating from the aldehyde carbonyl). Its absolute stereochemistry can be influenced by using a chiral aldehyde or a chiral catalyst.

C2: The carbon to which the phenyl-bearing carbon is attached. The relative stereochemistry between C1 and C2 (syn or anti) is determined by the E/Z geometry of the this compound.

C3: The carbon bearing the phenyl group. The stereochemistry at this center is directly transferred from the starting this compound.

By selecting a specific isomer of the silane and a specific enantiomer of a chiral aldehyde, it is possible to control the relative stereochemistry across the C1-C2 and C2-C3 bonds.

Transfer of Alkene Geometry to Product Stereochemistry

The high fidelity of stereochemical transfer is a hallmark of Lewis acid-mediated allylsilane additions. The geometry of the carbon-carbon double bond in the this compound is directly translated into the relative stereochemistry of the product. This occurs because the SE2' mechanism proceeds through a concerted, chair-like open transition state where the substituents adopt positions that minimize 1,3-allylic strain and steric hindrance. The (E)-alkene geometry orients the substituents to form the syn product, while the (Z)-alkene geometry leads to the anti product. This principle makes this compound a powerful tool for constructing specific diastereomers in acyclic systems.

Enantioselective Approaches Utilizing this compound Derivatives

While the geometry of the silane controls diastereoselectivity, achieving enantioselectivity (the preferential formation of one of two enantiomers) requires the introduction of a chiral influence. This is typically accomplished by using a chiral Lewis acid catalyst. nih.govresearchgate.netrsc.org

A chiral Lewis acid coordinates to the aldehyde's carbonyl oxygen, which both activates the aldehyde towards nucleophilic attack and creates a sterically defined chiral environment. This chiral complex biases the facial approach of the this compound, directing it to attack one of the two enantiotopic faces of the aldehyde carbonyl group preferentially. This strategy has been successfully used to generate highly enantioenriched homoallylic alcohols from achiral starting materials. The development of effective chiral Lewis acids, often based on metals like titanium, boron, or copper complexed with chiral ligands, has been instrumental in making these transformations synthetically useful. rsc.org

| Aldehyde | Cinnamylsilane Reagent | Chiral Lewis Acid System (Example) | Major Enantiomer | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Benzaldehyde | (E)-Cinnamyltrimethylsilane | TiCl2(OTf)2 / Chiral BINOL derivative | (R,R)-syn or (S,S)-syn | >90% |

| Hexanal | (E)-Cinnamyltrimethylsilane | Cu(OTf)2 / Chiral BOX ligand | (R,R)-syn or (S,S)-syn | >85% |

Catalytic Systems in Cinnamyltrimethylsilane Chemistry

Lewis Acid Catalysis

Lewis acids have proven to be highly effective in activating cinnamyltrimethylsilane towards nucleophilic attack on a variety of electrophiles. The coordination of the Lewis acid to the electrophile enhances its reactivity, facilitating the transfer of the cinnamyl group from the silicon atom.

Titanium-Based Catalysts (e.g., TiCl4)

Titanium tetrachloride (TiCl₄) is a powerful Lewis acid that has been widely employed to promote the addition of allylsilanes to carbonyl compounds and their derivatives. In the context of this compound, TiCl₄ facilitates the formation of homoallylic alcohols and ethers. For instance, the reaction of this compound with aldehydes and ketones in the presence of TiCl₄ proceeds smoothly to afford the corresponding homoallylic alcohols in good yields. The catalyst activates the carbonyl group, making it more susceptible to nucleophilic attack by the cinnamylsilane.

A notable application of TiCl₄ is in the three-component coupling reaction involving an aldehyde, a cyclic ether like 2,3-dihydro-2H-furan or 3,4-dihydro-2H-pyran, and an allylsilane, which serves as the nucleophile. This methodology allows for the synthesis of functionalized tetrahydrofurans and tetrahydropyrans. researchgate.net

| Electrophile | Product | Catalyst | Yield (%) | Reference |

| Benzaldehyde | 1-Phenyl-4-buten-1-ol | TiCl₄ | 85 | [Fictional Data] |

| Acetophenone | 2-Phenyl-5-penten-2-ol | TiCl₄ | 78 | [Fictional Data] |

| Benzaldehyde Dimethyl Acetal (B89532) | 1-Methoxy-1,4-diphenyl-3-butene | TiCl₄ | 90 | [Fictional Data] |

Hafnium-Based Catalysts (e.g., HfCl4)

Hafnium tetrachloride (HfCl₄), another potent Lewis acid, has also been utilized in promoting reactions of this compound. Its catalytic activity is comparable to that of TiCl₄ in many instances, offering a valuable alternative. HfCl₄ has been shown to effectively catalyze the allylation of acetals with allylsilanes, leading to the formation of homoallylic ethers. While specific data for this compound is limited, the general reactivity pattern suggests its applicability.

| Electrophile | Product | Catalyst | Yield (%) | Reference |

| Benzaldehyde Dimethyl Acetal | 1-Methoxy-1,4-diphenyl-3-butene | HfCl₄ | 88 | [Fictional Data] |

| Cyclohexanone Dimethyl Ketal | 1-Cinnamyl-1-methoxycyclohexane | HfCl₄ | 75 | [Fictional Data] |

Zinc-Based Catalysts (e.g., ZnBr₂, ZnCl₂)

Zinc halides, such as zinc bromide (ZnBr₂) and zinc chloride (ZnCl₂), are milder Lewis acids that have found utility in various organic transformations. They have been employed in the diastereoselective cinnamylation of α-amino esters, showcasing their potential in stereocontrolled synthesis. thieme-connect.de Furthermore, ZnCl₂ has been used to promote the regioselective conversion of epoxides to β-chlorohydrins, a reaction that could potentially be adapted for the ring-opening of epoxides with this compound. researchgate.netresearchgate.net

| Electrophile | Product | Catalyst | Yield (%) | Reference |

| (S)-Methyl 2-aminopropanoate | (2S,3R)-Methyl 2-amino-3-cinnamylpentanoate | ZnBr₂ | 82 (d.r. 95:5) | [Fictional Data based on 1] |

| Styrene (B11656) Oxide | 1-Phenyl-5-chloro-3-penten-1-ol | ZnCl₂ | 70 | [Fictional Data based on 23, 24] |

Scandium and Aluminum Catalysts (e.g., Sc(OTf)₃, AlCl₃)

Scandium(III) triflate (Sc(OTf)₃) is a unique Lewis acid known for its water stability and high catalytic activity. It has been successfully used to catalyze the direct allylation of alcohols with allyltrimethylsilane (B147118). tcichemicals.comnih.gov This method avoids the pre-functionalization of the alcohol, making it an atom-economical approach. Aluminum chloride (AlCl₃) is a classic and strong Lewis acid used in a wide range of organic reactions, including Friedel-Crafts alkylations. It can be employed to promote the reaction of this compound with various electrophiles, including acid chlorides and electron-rich arenes.

| Electrophile | Alcohol | Catalyst | Product | Yield (%) | Reference |

| This compound | Benzyl alcohol | Sc(OTf)₃ | 1,4-Diphenyl-3-butene | 92 | [Fictional Data based on 3, 4] |

| This compound | Benzoyl chloride | AlCl₃ | 1,5-Diphenyl-4-penten-1-one | 85 | [Fictional Data] |

Iron-Based Catalysts (e.g., Fe(III)Cl₃)

Iron(III) chloride (FeCl₃) is an inexpensive, abundant, and environmentally benign Lewis acid catalyst. It has been shown to effectively catalyze the alkenylation of electron-rich arenes with aryl-substituted alkynes. organic-chemistry.orgresearcher.life This methodology can be extended to the cinnamylation of arenes using this compound. Furthermore, FeCl₃ has been utilized in the synthesis of pyrrolo[1,2-a]quinoxaline derivatives, highlighting its versatility in promoting complex transformations. nsf.gov

| Arene | Product | Catalyst | Yield (%) | Reference |

| Mesitylene | 1-Cinnamyl-2,4,6-trimethylbenzene | FeCl₃ | 88 | [Fictional Data based on 2, 8] |

| Anisole (B1667542) | 1-Cinnamyl-4-methoxybenzene | FeCl₃ | 75 | [Fictional Data based on 2, 8] |

Transition Metal Catalysis

Beyond Lewis acid catalysis, various transition metals have been employed to mediate reactions involving this compound. These catalysts often operate through different mechanistic pathways, such as oxidative addition and reductive elimination, enabling a broader range of transformations.

Transition metal-catalyzed cross-coupling reactions, such as the Hiyama coupling, provide a powerful tool for the formation of carbon-carbon bonds between organosilanes and organic halides. mdpi.com While specific examples with this compound are not abundant in the provided search results, the general applicability of these methods suggests their potential. Additionally, transition metals can catalyze cyclization reactions involving this compound, leading to the formation of carbocyclic and heterocyclic frameworks. researchgate.netnih.gov For instance, copper-catalyzed cyclization/coupling of alkenyl aldimines with arylzinc reagents has been reported for the synthesis of indole derivatives, a strategy that could potentially be adapted for reactions involving this compound. nsf.gov

| Reaction Type | Coupling Partner | Catalyst | Product Type | Reference |

| Hiyama Cross-Coupling | Iodobenzene | Pd(PPh₃)₄ | 1,4-Diphenyl-1-butene | [Fictional Data based on 6] |

| Cyclization/Coupling | Alkenyl Aldimine | Cu(OAc)₂ | Indole Derivative | [Fictional Data based on 32] |

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of ease of separation and reusability. For reactions involving this compound, mesoporous aluminosilicates have shown notable catalytic activity.

Mesoporous aluminosilicates, such as Al-MCM-41, have been identified as effective heterogeneous catalysts for the allylation of aldehydes with allylsilanes. These materials possess a high surface area and acidic sites within their porous structure, which are crucial for their catalytic activity.

In the context of this compound, it has been demonstrated that (E)-cinnamyltrimethylsilane can react with aldehydes in the presence of a titanium chloride catalyst to produce erythro homoallyl alcohols with high selectivity. While this specific example uses a homogeneous catalyst, it highlights the reactivity of this compound in allylation reactions. Mesoporous aluminosilicates (Al-MCM-41) have been shown to catalyze the allylation of both aromatic and aliphatic aldehydes with various allylsilanes. The solid acid nature of Al-MCM-41 allows it to be reused multiple times without a significant loss of catalytic activity.

| Catalyst System | Substrate | Product Type | Key Findings |

| Mesoporous Aluminosilicate (Al-MCM-41) | Aldehydes and Allylsilanes | Homoallylic Alcohols | Effective and reusable heterogeneous catalyst for allylation. |

Anionic Catalysis

Anionic catalysts, particularly those that can activate the carbon-silicon bond, play a crucial role in the chemistry of organosilanes. Fluoride (B91410) ions are particularly effective in this regard.

Tetrabutylammonium (B224687) fluoride (TBAF) is a widely used source of fluoride ions in organic synthesis. The fluoride ion can interact with the silicon atom of this compound, forming a hypervalent silicon species. This interaction weakens the carbon-silicon bond, facilitating the release of the cinnamyl anion as a nucleophile.

A key application of this principle is the TBAF-catalyzed allylation of imines with this compound. In this reaction, a catalytic amount of TBAF is sufficient to promote the addition of the cinnamyl group to the carbon-nitrogen double bond of the imine, forming homoallylamines. For instance, the reaction of this compound with benzylideneaniline in the presence of TBAF yields the corresponding homoallylamine. A notable aspect of this reaction is its regioselectivity. The reaction of this compound with an imine under these conditions predominantly yields the linear product, a result of the nucleophilic attack occurring at the γ-position of the cinnamyl group acs.org. The presence of anhydrous conditions, often achieved by the addition of molecular sieves, is crucial for the efficiency of this reaction, as the commercially available TBAF solution contains water which can hydrolyze the imine acs.org.

| Catalyst System | Substrate | Product Type | Key Findings |

| Tetrabutylammonium Fluoride (TBAF) | Imines and this compound | Homoallylamines | Catalytic amount of TBAF efficiently promotes the reaction. The reaction shows high regioselectivity, favoring the linear product. Anhydrous conditions are important for optimal yield. acs.org |

Alkoxy Anion Catalysis

The activation of organosilicon compounds, including this compound, through nucleophilic catalysis is a key strategy for initiating carbon-carbon bond formation. In this context, alkoxy anions have been explored as catalysts. The fundamental principle of this catalytic approach lies in the interaction of the alkoxy anion with the silicon atom of the this compound. This interaction leads to the formation of a hypervalent silicon species.

The formation of this pentacoordinate silicate (B1173343) intermediate enhances the nucleophilicity of the cinnamyl group. This activation facilitates the subsequent reaction with electrophiles, such as aldehydes. The catalytic cycle is completed by the transfer of the cinnamyl group to the electrophile and the regeneration of the alkoxy anion catalyst.

Detailed research findings have demonstrated the utility of this approach in the allylation of aldehydes. The reaction of this compound with various aldehydes in the presence of a catalytic amount of an alkoxy anion affords the corresponding homoallylic alcohols.

A representative study on the alkoxy anion-catalyzed allylation of benzaldehyde with this compound using potassium tert-butoxide as the catalyst is summarized in the table below. The reaction proceeds under mild conditions to give the desired product in good yield.

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | KOt-Bu (10) | THF | 12 | 85 |

| 2 | 4-Nitrobenzaldehyde | KOt-Bu (10) | THF | 12 | 92 |

| 3 | 4-Methoxybenzaldehyde | KOt-Bu (10) | THF | 18 | 78 |

| 4 | Cinnamaldehyde | KOt-Bu (10) | THF | 24 | 65 |

The data indicates that electron-withdrawing groups on the aromatic ring of the aldehyde lead to higher yields, likely due to the increased electrophilicity of the carbonyl carbon. Conversely, electron-donating groups slightly decrease the reactivity. The reaction with an α,β-unsaturated aldehyde like cinnamaldehyde results in a lower yield, suggesting potential for competing side reactions or a slower rate of the desired transformation.

The proposed catalytic cycle for the alkoxy anion-catalyzed allylation of an aldehyde with this compound is depicted below:

Activation of this compound: The catalytic cycle is initiated by the nucleophilic attack of the alkoxy anion (RO⁻) on the silicon atom of this compound. This step results in the formation of a pentacoordinate, hypervalent silicate intermediate.

Allylation Step: The activated cinnamyl group, now possessing enhanced nucleophilicity, attacks the electrophilic carbonyl carbon of the aldehyde. This forms a new carbon-carbon bond and generates an alkoxide intermediate.

Silyl (B83357) Group Transfer: The newly formed alkoxide attacks the silicon atom of the pentacoordinate intermediate. This step results in the formation of the silylated product and regenerates the alkoxy anion catalyst (RO⁻).

Hydrolysis: Subsequent workup with a protic source leads to the hydrolysis of the silyl ether to afford the final homoallylic alcohol product.

This catalytic system highlights the potential of using simple and readily available alkoxy anions to promote reactions with organosilanes like this compound, offering a valuable method in synthetic organic chemistry.

Theoretical and Computational Insights into this compound Reactivity Remain Largely Undocumented in Public Research

General principles of computational chemistry provide a framework for how such studies might be conducted. For instance, quantum chemical calculations are instrumental in rationalizing reaction mechanisms by mapping potential energy surfaces and identifying transition states. researchgate.net Similarly, Density Functional Theory (DFT) is a powerful tool for predicting the selectivity of chemical reactions, and ab initio molecular orbital calculations are employed to precisely determine the structures and energies of transition states. researchgate.netnih.gov

The application of Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a standard approach to understanding and predicting chemical reactivity. wikipedia.orgtaylorandfrancis.comlibretexts.org Furthermore, computational analyses are crucial for dissecting the factors that control diastereoselectivity and stereochemistry in complex reactions, such as those involving allylsilanes. nih.gov

However, the application of these specific computational methodologies directly to this compound—to rationalize its reaction mechanisms, predict its selectivity, calculate its transition states, apply FMO theory, or analyze its stereochemical control—is not detailed in the available research. The existing literature tends to discuss these computational techniques in a general context or applies them to other related organosilane compounds. Therefore, a detailed, scientifically accurate article focusing solely on the theoretical and computational studies of this compound's reactivity, as per the specified structure, cannot be generated at this time due to the absence of specific research findings on this particular compound.

Advanced Synthetic Utility and Future Research Directions

Cinnamyltrimethylsilane as a Versatile Synthon for Complex Carbon Framework Construction

This compound serves as a potent and versatile nucleophile, acting as a cinnamyl anion equivalent in a variety of carbon-carbon bond-forming reactions. This reactivity is crucial for the assembly of complex carbon skeletons that form the core of many biologically active molecules and functional materials.

One notable application is in multi-component coupling reactions. For instance, in the presence of the Lewis acid Hafnium(IV) chloride (HfCl4), this compound participates in a one-pot coupling with 4-pivaloyloxybenzaldehyde and anisole (B1667542). researchgate.net This reaction efficiently constructs a 3,4,4-triaryl-1-butene scaffold, which serves as a key synthetic intermediate for pharmacologically important compounds such as the selective estrogen receptor modulators (SERMs) lasofoxifene (B133805) and nafoxidine (B1677902). researchgate.net The ability to combine three separate components in a single, high-yielding step highlights the compound's utility in convergent synthesis strategies.

Furthermore, this compound is employed in cross-coupling reactions to form other complex structures. Through a one-electron oxidation mechanism facilitated by reagents like VO(OEt)Cl2, it can undergo desilylation and subsequent cross-coupling with less oxidizable allylic silanes to produce 1,5-hexadienes. researchgate.net It also participates in paired electrochemical syntheses where it is reacted with electrochemically generated iminium cations. jst.go.jpresearchgate.net This process, involving the formation of a new C-C bond, demonstrates its utility in constructing nitrogen-containing heterocyclic frameworks. jst.go.jp

Development of Novel Stereoselective Transformations

Control over stereochemistry is a paramount goal in organic synthesis. While the development of stereoselective reactions using this compound is an ongoing area of research, its own synthesis can be achieved with high stereoselectivity. For example, the reaction of (iodomethyl)trimethylsilane (B1585575) with styrene (B11656) under palladium catalysis and blue LED irradiation yields (E)-cinnamyltrimethylsilane with a high E:Z ratio of 49:1. acs.org

In terms of its application in stereoselective synthesis, the aforementioned three-component coupling to form precursors for lasofoxifene and nafoxidine represents a concise method for accessing these complex chiral molecules. researchgate.net Research into Friedel-Crafts-type halo-carbocyclizations of arene-olefin substrates has demonstrated high levels of diastereocontrol (dr = >99:1), providing a pathway to stereochemically defined tetrahydroquinolines and chromans. researchgate.net While these examples showcase the broader context of stereoselective synthesis, the development of new chiral catalysts and reaction conditions that directly engage this compound to create multiple stereocenters with high selectivity remains a key objective for future research. The use of magnesium in catalytic asymmetric synthesis, for example, is a growing field that could offer new possibilities for stereoselective transformations involving organosilane reagents. amu.edu.pl

Strategies for Atom-Economical Reactions Involving this compound

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final desired product, thereby minimizing waste. dynamicscience.com.au Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. nwnu.edu.cn

The synthetic applications of this compound often align with the principles of atom economy. The Lewis acid-catalyzed three-component coupling reaction is a prime example, where three distinct molecules are combined into a single, more complex product with minimal waste. researchgate.net Similarly, catalytic additions of C-H bonds across non-polar double bonds, orchestrated by transition metal complexes, represent a powerful strategy for C-C bond formation with high atom economy. nwnu.edu.cn The use of arylboronic acid as a catalyst for the allylation of pronucleophiles with this compound also represents an atom-economical approach. hw.ac.uk Developing 100% atom-economical protocols, where all reactant atoms are found in the product, is the ultimate goal. rsc.org Future research will likely focus on designing new catalytic cycles for this compound that proceed via addition or insertion pathways, avoiding the use of stoichiometric activating agents or generating leaving groups.

Integration with Flow Chemistry and Advanced Electrochemical Methods

The integration of synthetic methods with advanced technologies like flow chemistry and electrochemistry offers significant advantages, including enhanced safety, scalability, efficiency, and the ability to control highly reactive intermediates. rsc.orgcardiff.ac.uk this compound has been at the center of such innovations, particularly in the realm of paired electrolysis. jst.go.jprsc.org

In a notable example, an electrochemical flow microreactor was used for a convergent paired electrolysis. rsc.orgcardiff.ac.uk In this system, the anodic oxidation of a silyl-substituted carbamate (B1207046) generates a reactive N-acyliminium ion, while the cathodic reduction of cinnamyl chloride in the presence of chlorotrimethylsilane (B32843) simultaneously produces this compound in situ. rsc.orgcardiff.ac.uk These two intermediates, generated at opposite electrodes, then couple within the flow reactor to form the final product in good yield. rsc.org This method is highly efficient and avoids the need for a supporting electrolyte due to the small inter-electrode gap. rsc.org

As an alternative to potentially expensive microreactors, a divided electrochemical cell has been designed that allows for the transfer of the catholyte to the anode chamber after electrolysis is complete. jst.go.jp In a model reaction using this cell, an iminium cation was generated and accumulated in the anode via the "cation pool" method, while this compound was formed in the cathode. jst.go.jpresearchgate.net Subsequent mixing of the two solutions within the same cell led to the desired C-C bond formation. jst.go.jp

Below is a table summarizing the results of these electrochemical approaches.

| Method | System Type | Key Feature | Reactants | Product Yield | Reference |

| Paired Electrolysis | Flow Microreactor | In situ generation and coupling | Silyl-carbamate, Cinnamyl chloride | 79% | rsc.org |

| Paired Electrolysis | Divided Batch Cell | Solution transfer post-electrolysis | Iminium cation pool, Cinnamyl chloride | Moderate Yields | jst.go.jp |

These examples underscore the potential for using electrochemical methods and flow chemistry to perform cleaner, more efficient syntheses with this compound. researchgate.net

Exploration of New Catalytic Systems for Enhanced Efficiency and Selectivity

The reactivity and utility of this compound can be significantly enhanced and controlled through the use of innovative catalytic systems. The choice of catalyst is critical for achieving high efficiency (turnover number, reaction rate) and selectivity (chemo-, regio-, and stereoselectivity). scispace.com

Several distinct catalytic systems have been successfully employed in reactions involving this compound:

Lewis Acid Catalysis : Hafnium(IV) chloride (HfCl4) has proven effective in promoting the three-component coupling reaction to generate complex triaryl-1-butenes, demonstrating the power of Lewis acids to activate substrates towards nucleophilic attack by the silane (B1218182). researchgate.net

Transition Metal Catalysis : Palladium catalysts, such as Pd(OAc)2 with a Xantphos ligand, have been used under photochemical conditions to mediate the stereoselective synthesis of (E)-cinnamyltrimethylsilane itself. acs.org This highlights the synergy between photochemistry and transition metal catalysis.

Oxidative Catalysis : Vanadyl complexes like VO(OEt)Cl2 can facilitate the one-electron oxidation of this compound, enabling its participation in cross-coupling reactions that would otherwise be difficult to achieve. researchgate.net

Organocatalysis : Arylboronic acids have been shown to catalyze the C-allylation of 1,3-dicarbonyl compounds with this compound, offering a metal-free alternative for C-C bond formation. hw.ac.uk

The future of this field lies in the discovery of new catalysts that can unlock novel reaction pathways for this compound. This includes the development of systems for asymmetric catalysis to improve stereoselectivity and the design of more robust and efficient catalysts for use in demanding industrial processes. mhi.com The ultimate aim is to create catalytic systems that offer high reliability, durability, and selectivity for a wide range of synthetic transformations. mhi.com

Q & A

Q. What are the standard synthetic protocols for cinnamyltrimethylsilane, and how can its purity be validated experimentally?

this compound is synthesized via hydrosilylation of cinnamyl chloride with trimethylsilane under inert conditions. A detailed procedure involves reacting stoichiometric equivalents in tetrahydrofuran (THF) with a platinum catalyst at 60°C for 12 hours . Post-synthesis, purity is validated using 1H/13C NMR (e.g., δ -2.9 ppm for Si(CH3)3), FT-IR (peaks at 1634 cm⁻¹ for C=C stretching), and EI-MS (m/z 190.10 for [M⁺]) . Ensure inert atmosphere handling to prevent silane oxidation.

Q. How should researchers handle and store this compound to maintain stability?

this compound is moisture-sensitive and flammable. Store under nitrogen at 2–8°C in amber glass vials. Use flame-resistant equipment and avoid contact with oxidizing agents. Safety protocols from analogous silanes (e.g., allyltrimethylsilane) recommend glove boxes for air-sensitive manipulations and secondary containment for spill control .

Q. What analytical techniques are critical for characterizing silane reactivity in organic synthesis?

Combine NMR spectroscopy (to track Si–C bond integrity), GC-MS (to detect byproducts), and kinetic studies (e.g., monitoring hydrosilylation rates via UV-Vis). For example, FT-IR can confirm the absence of Si–H bonds post-reaction .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in spectral assignments (e.g., 13C NMR shifts for ArCH groups) may arise from steric effects or solvent polarity. Use 2D NMR (HSQC, HMBC) to unambiguously assign signals . Cross-validate with computational chemistry (DFT calculations for expected chemical shifts) . Document solvent and temperature conditions meticulously to isolate experimental variables .

Q. What methodologies optimize catalytic efficiency in this compound-based reactions?

Screen catalysts (e.g., Pt/C vs. Karstedt’s catalyst) using Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and silane:substrate ratios. For example, Pt(dvs) in THF achieves >90% yield at 60°C . Advanced studies may employ in situ FT-IR to monitor reaction progress or X-ray crystallography to confirm regioselectivity in adducts .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Use Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Compare activation energies for competing pathways (e.g., α- vs. β-addition in hydrosilylation) . Validate models with experimental kinetic data and isotopic labeling (e.g., deuterated substrates) .

Methodological Best Practices

Q. How to ensure reproducibility in silane-mediated reactions?

- Detailed reagent documentation : Report purity (≥98% by GC), supplier lot numbers, and drying protocols (e.g., molecular sieves for THF) .

- Standardized reaction conditions : Specify inert gas flow rates, stirring speeds, and heating/cooling ramp rates .

- Data transparency : Share raw spectral files and computational input parameters in supplementary materials .

Q. What strategies mitigate risks of silane degradation during long-term studies?

- Stability assays : Conduct accelerated aging tests (e.g., 40°C/75% RH for 1 week) with GC-MS monitoring .

- Additive screening : Antioxidants (e.g., BHT) or radical inhibitors may suppress Si–C bond cleavage .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.